Cas no 1655-65-8 ((2S,3R)-2-((2,4-Dinitrophenyl)amino)-3-hydroxybutanoic acid)

(2S,3R)-2-((2,4-Dinitrophenyl)amino)-3-hydroxybutanoic acid structure
1655-65-8 structure
Product Name:(2S,3R)-2-((2,4-Dinitrophenyl)amino)-3-hydroxybutanoic acid
CAS-nummer:1655-65-8
MF:C10H11N3O7
MW:285.210242509842
CID:202997
PubChem ID:262558
Update Time:2025-04-19

(2S,3R)-2-((2,4-Dinitrophenyl)amino)-3-hydroxybutanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (2S,3R)-2-((2,4-Dinitrophenyl)amino)-3-hydroxybutanoic acid
    • (2S,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid
    • DNP-L -THREONINE
    • L-Threonine,N-(2,4-dinitrophenyl)-
    • (+-)-threo-2-(2.4-Dinitro-anilino)-3-hydroxy-buttersaeure
    • N-(2,4-dinitro-phenyl)-DL-threonine
    • N-2,4-DINITROPHENYL-L-THREONINE
    • N-2-4-dnp-L-threonine
    • Nsc89613
    • DNP-L-THREONINE
    • L-Threonine, N-(2,4-dinitrophenyl)-
    • CHEMBL609712
    • 1655-65-8
    • CS-0201880
    • N-(2,4-Dinitrophenyl)-Dl-threonine (Dnp-DL-xiThr-OH)
    • AKOS002844499
    • D1039
    • HY-W142096
    • PWOCOTZWYFGDMO-UHFFFAOYSA-N
    • 2-[(2,4-dinitrophenyl)amino]-3-oxidanyl-butanoic acid
    • 5788-68-1
    • Dnp-DL-Thr-OH
    • NSC-89613
    • N-(2,4-dinitrophenyl)-d,l-threonine
    • 2-[(2,4-dinitrophenyl)amino]-3-hydroxybutanoic acid
    • A810651
    • AKOS016142927
    • 16068-25-0
    • A808154
    • n-(2,4-dinitrophenyl)threonine
    • NCIOpen2_007241
    • FT-0637074
    • NSC96398
    • NSC-96398
    • N-Dnp-DL-threonine
    • 2-(2,4-Dinitroanilino)-3-hydroxybutanoic acid #
    • 2-(2,4-dinitrophenylamino)-3-hydroxybutanoic acid
    • DTXSID10936366
    • 2-(2,4-Dinitroanilino)-3-hydroxybutanoic acid
    • N-(2,4-Dinitrophenyl)-dl-threonine
    • L-Threonine,4-dinitrophenyl)-
    • 14401-07-1
    • MFCD00070530
    • DB-043620
    • DB-042714
    • A12054
    • Inchi: 1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)
    • InChI-sleutel: PWOCOTZWYFGDMO-UHFFFAOYSA-N
    • LACHT: OC(C)C(C(=O)O)NC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 285.05973
  • Monoisotopische massa: 285.06
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 391
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 161A^2
  • XLogP3: 1.5

Experimentele eigenschappen

  • Dichtheid: 1.629
  • Kookpunt: 572°Cat760mmHg
  • Vlampunt: 299.7°C
  • PSA: 155.84
  • LogboekP: 1.86830

(2S,3R)-2-((2,4-Dinitrophenyl)amino)-3-hydroxybutanoic acid Beveiligingsinformatie

  • WGK Duitsland:3
  • Opslagvoorwaarde:−20°C

(2S,3R)-2-((2,4-Dinitrophenyl)amino)-3-hydroxybutanoic acid Prijsmeer >>

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